4,7-Bis(2-methylpropyl)-1,10-phenanthroline
Description
Properties
Molecular Formula |
C20H24N2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4,7-bis(2-methylpropyl)-1,10-phenanthroline |
InChI |
InChI=1S/C20H24N2/c1-13(2)11-15-7-9-21-19-17(15)5-6-18-16(12-14(3)4)8-10-22-20(18)19/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
OQSFSLKUKVPVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Adaptations
The patented method employs a mixed-shrinking agent system (hydrochloric acid and organic acids like acetic acid) to facilitate cyclization. When adapted for isobutyl groups, the hypothetical diketone precursor would likely be 2,5-diisobutyl-2,5-hexanedione . Cyclization with o-phenylenediamine under reflux (70–85°C for 2–8 hours) could yield the target compound via intermediate imine formation and subsequent dehydrogenation.
Challenges:
-
Synthesis of the Isobutyl Diketone : Commercial availability of 2,5-diisobutyl-2,5-hexanedione is limited, necessitating custom synthesis via Claisen condensation of isobutyl acetate or alkylation of acetylacetone.
-
Steric Hindrance : Bulky isobutyl groups may impede cyclization, requiring prolonged reaction times or elevated temperatures.
Optimized Reaction Conditions
Based on the patent’s parameters, the following conditions are proposed:
| Parameter | Value |
|---|---|
| Temperature | 80–90°C (reflux) |
| Reaction Time | 6–10 hours |
| Acid System | HCl:Acetic Acid (3:7 v/v) |
| Ketone Solvent | 2,5-Hexanedione |
Post-reaction treatment involves neutralizing with ammonia water (pH 10–13) and precipitating the product using acetone or methyl ethyl ketone. Yield optimization would require iterative adjustments to the acid ratio and ketone stoichiometry.
Post-Synthetic Modification of Pre-Functionalized Phenanthrolines
An alternative route involves modifying pre-existing 1,10-phenanthroline derivatives. The synthesis of 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives, as described in PMC9699089, demonstrates the feasibility of introducing substituents via reductive amination or alkylation.
Functionalization of 4,7-Dihalo-1,10-phenanthrolines
A hypothetical pathway involves:
Key Considerations:
Data from Analogous Reactions
While direct data for this compound are unavailable, analogous couplings on 4,7-dibromophenanthroline yield:
| Substrate | Reagent | Yield (%) | Reference |
|---|---|---|---|
| 4,7-Dibromo-1,10-phen | Phenylmagnesium | 65 | |
| 4,7-Dibromo-1,10-phen | Methylmagnesium | 45 |
Extrapolating, the isobutyl variant might achieve 30–40% yield due to increased steric demands.
Directed Metallation and Alkylation
Directed ortho-metallation (DoM) leverages the directing effects of nitrogen atoms to functionalize specific positions. For 1,10-phenanthroline, lithiation at the 4 and 7 positions can be achieved using lithium diisopropylamide (LDA), followed by quenching with isobutyl electrophiles.
Lithiation Protocol
-
Deprotonation : Treat 1,10-phenanthroline with LDA (–78°C, THF solvent).
-
Alkylation : Add isobutyl bromide or iodide to the lithiated intermediate.
Challenges:
Yield Optimization
Pilot studies on analogous systems (e.g., 4-methyl-1,10-phenanthroline) report 50–60% yields for mono-alkylation. Bis-alkylation at both 4 and 7 positions would likely reduce yields to 20–30%, necessitating chromatographic purification.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Potential |
|---|---|---|---|
| Cyclization | One-step, scalable | Requires custom diketone | 40–50% (hypothetical) |
| Post-Synthetic Coupling | Uses commercial intermediates | Low yields for alkyl groups | 30–40% |
| Directed Metallation | Positionally selective | Sensitive to reaction conditions | 20–30% |
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(2-methylpropyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the 2-methylpropyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthroline derivatives with oxidized side chains.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with new functional groups.
Scientific Research Applications
Chelating Agent
4,7-Bis(2-methylpropyl)-1,10-phenanthroline acts as a bidentate ligand , capable of forming stable complexes with various transition metals. The nitrogen atoms in its structure can coordinate with metals such as copper, nickel, and palladium. This property is crucial in various chemical reactions where metal ions are involved.
Table 1: Metal Complexes Formed with this compound
| Metal Ion | Complex Stability | Applications |
|---|---|---|
| Copper | High | Catalysis |
| Nickel | Moderate | Electrochemistry |
| Palladium | High | Organic synthesis |
Catalytic Applications
The coordination properties of this compound enable its use in catalysis. It has been utilized in various catalytic systems for reactions such as hydrosilylation and oxidation processes. The unique steric hindrance provided by the bulky substituents enhances selectivity in catalytic reactions.
Case Study: Hydrosilylation Reactions
In a study involving iron catalysts with 2,9-diaryl-1,10-phenanthroline ligands, it was found that these ligands exhibited unexpected reactivity and selectivity for hydrosilylation of alkenes. The presence of the bulky substituents influenced the regioselectivity and reaction pathways significantly .
Anticancer Activity
Research indicates that compounds related to this compound exhibit promising biological activities, particularly as anticancer agents. Studies have shown that derivatives can bind to DNA and exhibit cytotoxic effects on cancer cell lines.
Table 2: Cytotoxicity of Phenanthroline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Complex A | MCF-7 | 40 | Anticancer |
| Complex B | MDA-MB-231 | 61 | Anticancer |
| Complex C | HeLa | 30 | Anticancer |
In vitro studies demonstrated that certain derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for development as anticancer therapeutics .
Antiprotozoal Activity
Recent investigations have also highlighted the antiprotozoal properties of phenanthroline derivatives. Compounds designed based on this scaffold have shown activity against protozoan parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei.
Table 3: Antiprotozoal Activity of Phenanthroline Derivatives
| Compound Name | Target Parasite | IC50 (µM) |
|---|---|---|
| Derivative A | Plasmodium falciparum | 3.5 |
| Derivative B | Leishmania donovani | 4.0 |
| Derivative C | Trypanosoma brucei | 5.2 |
These findings suggest that the structural characteristics of this compound contribute to its effectiveness against these pathogens .
Mechanism of Action
The mechanism of action of 4,7-Bis(2-methylpropyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules. The compound can form stable complexes with transition metals, which can then interact with DNA or proteins, leading to various biological effects. The molecular targets and pathways involved include DNA intercalation, inhibition of enzymatic activities, and disruption of cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Modifications
The 4,7-substitution pattern on the phenanthroline scaffold significantly impacts physicochemical properties. Key derivatives are compared below:
Table 1: Substituent Effects on Phenanthroline Derivatives
Key Insights :
- Electron-donating groups (e.g., dimethylamino, dipropylamino) lower redox potentials in metal complexes, favoring applications in catalysis and photochemistry .
- Bulky alkyl groups (e.g., 2-methylpropyl) improve solubility in organic solvents but may reduce binding affinity with metal ions due to steric hindrance .
- Aromatic substituents (e.g., phenyl, methoxyphenoxy) enhance π-conjugation, critical for luminescence and photochemical applications .
Table 2: Bioactivity of 4,7-Substituted Phenanthrolines
Key Insights :
- 4,7-Substitution generally reduces cytotoxicity compared to 1,10-phenanthroline, making derivatives like 4,7-diphenyl-1,10-phenanthroline promising for drug development .
- Hydrophobic substituents (e.g., phenyl, isobutyl) may enhance membrane penetration but require careful optimization to avoid excessive toxicity.
Electrochemical and Photophysical Properties
Substituents dictate redox behavior and photophysical performance in coordination complexes:
Table 3: Electrochemical Properties of Ru(II) and Fe(II) Complexes
Biological Activity
4,7-Bis(2-methylpropyl)-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a compound known for its coordination chemistry and biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound features a phenanthroline backbone with two 2-methylpropyl substituents at the 4 and 7 positions. This structural modification enhances its solubility and biological activity compared to unsubstituted phenanthroline derivatives.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiprotozoal agent and its interactions with nucleic acids.
Antimicrobial Activity
Research indicates that phenanthroline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of protozoan parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei. The IC50 values for these activities are typically in the micromolar range, suggesting moderate potency against these pathogens .
Table 1: Antimicrobial Activity of Phenanthroline Derivatives
The mechanism by which this compound exerts its biological effects is believed to involve interaction with nucleic acids. It has been proposed that these compounds can bind to DNA G-quadruplex structures found in protozoan parasites. This binding may inhibit critical processes such as replication and transcription, leading to antiparasitic effects .
Cytotoxicity Studies
In addition to their antimicrobial properties, the cytotoxicity of phenanthroline derivatives has been assessed using human cell lines such as HepG2. The selectivity index (SI), which compares cytotoxic effects on human cells to antiparasitic activity, is crucial for evaluating the therapeutic potential of these compounds. For example, certain derivatives have shown high selectivity indices, indicating a favorable therapeutic window .
Table 2: Cytotoxicity and Selectivity Index of Phenanthroline Derivatives
| Compound Name | Cell Line | IC50 (μM) | SI (Cytotoxic/Antiparasitic) | Reference |
|---|---|---|---|---|
| This compound | HepG2 | TBD | TBD | |
| Substituted diphenylphenanthroline | HepG2 | TBD | 505.7 |
Case Studies
Several studies have highlighted the effectiveness of phenanthroline derivatives in treating protozoal infections:
- Study on Antimalarial Activity : A series of phenanthroline derivatives were synthesized and evaluated against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The most potent derivatives exhibited significant antimalarial activity with low cytotoxicity to human cells .
- Evaluation Against Leishmaniasis : In vitro studies demonstrated that specific phenanthroline derivatives were effective against Leishmania donovani, providing a promising avenue for developing new treatments for leishmaniasis .
Q & A
Q. What are the common synthetic routes for preparing 4,7-disubstituted-1,10-phenanthrolines, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically begins with 4,7-dichloro-1,10-phenanthroline as a precursor. Nucleophilic substitution reactions under reflux conditions (e.g., 120–150°C) with amines, alkoxides, or aryloxides replace the chloro groups. For example:
- Amino-substituted derivatives : Reacting with 1,3-diaminopropane at 140–150°C for 3.5 hours yields 72% product .
- Alkoxy-substituted derivatives : Using 2,2,2-trifluoroethanol with a catalyst under reflux achieves substitution, followed by recrystallization for purification .
- Yield optimization : Longer reaction times (e.g., 20 hours) and polar aprotic solvents (e.g., DMF) improve substitution efficiency but may require chromatographic purification for complex mixtures .
Q. How can spectroscopic techniques validate the structural integrity of 4,7-disubstituted phenanthrolines?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (8.5–9.5 ppm for phenanthroline core) and substituent-specific peaks (e.g., 1.0–1.5 ppm for 2-methylpropyl groups). Disubstitution at 4,7 positions simplifies symmetry, reducing splitting .
- IR spectroscopy : Absence of Cl–C stretching (~550 cm⁻¹) confirms substitution, while N–H stretches (3300–3500 cm⁻¹) indicate amino groups .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₀H₂₆N₄: calc. 322.45, obs. 322.45) .
Q. What purification strategies are effective for 4,7-disubstituted phenanthrolines with bulky substituents?
- Methodological Answer :
- Crystallization : For derivatives with lipophilic groups (e.g., biphenyl), use ethanol/hexane mixtures to induce crystallization .
- Column chromatography : Silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 95:5) resolves polar by-products in carbazole-substituted derivatives .
Advanced Research Questions
Q. How do 4,7-substituents modulate the redox potentials of iron(II)-phenanthroline complexes?
- Methodological Answer :
- Cyclic voltammetry (CV) : Electron-donating groups (e.g., -NH₂, -OCH₃) shift oxidation potentials cathodically. For example, alkylamino substituents lower Fe²⁺/Fe³⁺ potentials by 0.2–0.3 V compared to unsubstituted phenanthroline .
- Mechanistic insight : Donor groups stabilize Fe(II) via ligand-to-metal charge transfer, reducing oxidation tendency. Steric effects from bulky groups (e.g., 2-methylpropyl) may hinder tris-chelate formation, altering redox behavior .
Q. What is the role of 4,7-phenanthroline isomers in biological systems compared to 1,10-phenanthroline?
- Methodological Answer :
- Enzyme inhibition assays : 4,7-Phenanthroline shows weak inhibition of plasma butyrylcholinesterase (BChE) compared to 1,10-phenanthroline, suggesting metal chelation is less critical. Use UV-Vis kinetics with DTNB to quantify activity .
- Antifungal studies : Non-chelating 4,7-phenanthroline derivatives lack anti-Candida activity, unlike 1,10-phenanthroline-metal complexes. Test via broth microdilution (MIC assays) .
Q. How can computational methods predict the electrochemical properties of 4,7-di(heteroaryl)-phenanthrolines?
- Methodological Answer :
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to correlate HOMO/LUMO levels with oxidation/reduction potentials. For phenothiazine-substituted derivatives, HOMO localization on the heteroaryl group predicts multi-step oxidation at 1.12–1.89 V .
- Spectroelectrochemistry : Combine CV with in situ UV-Vis to track absorbance changes during electrolysis, validating computed charge-transfer transitions .
Q. What strategies enhance electron mobility in 4,7-disubstituted phenanthrolines for optoelectronic applications?
- Methodological Answer :
- Hydrogen-bond engineering : Introduce naphthalene at 4,7 positions to strengthen C–H···N interactions, improving π-π stacking (e.g., β-BNPhen achieves 10⁻³ cm²/V·s mobility) .
- Thermal stability : Bulky substituents (e.g., biphenyl) raise decomposition temperatures (>300°C). Characterize via TGA-DSC and single-crystal XRD .
Data Contradictions and Resolution
- Enzyme Inhibition : and report conflicting inhibitory effects of 4,7-phenanthroline on BChE. Resolution lies in assay conditions: instantaneous vs. time-dependent inhibition protocols affect metal chelation efficacy .
- Synthetic Yields : Amino-substituted derivatives (72% yield) vs. carbazole derivatives (lower yields, requiring chromatography) highlight substituent-dependent reactivity. Steric hindrance and nucleophilicity of reagents are critical variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
